REACTION_CXSMILES
|
[CH3:1][NH:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.C(=O)([O-])[O-].[K+].[K+].[CH:16](Br)([CH3:18])[CH3:17]>CC(C)CC(=O)C>[CH:16]([N:2]([CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[CH3:1])([CH3:18])[CH3:17] |f:1.2.3|
|
Name
|
|
Quantity
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3.87 mL
|
Type
|
reactant
|
Smiles
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CNCC1=CC=CC=C1
|
Name
|
|
Quantity
|
8.29 g
|
Type
|
reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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100 mL
|
Type
|
solvent
|
Smiles
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CC(CC(C)=O)C
|
Name
|
|
Quantity
|
2.69 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)Br
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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then heated
|
Type
|
TEMPERATURE
|
Details
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under reflux for 18 hours
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Duration
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18 h
|
Type
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CUSTOM
|
Details
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had been consumed
|
Type
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FILTRATION
|
Details
|
filtered hot
|
Type
|
CUSTOM
|
Details
|
to remove the potassium salts
|
Type
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CONCENTRATION
|
Details
|
the filtrate was concentrated to an oil under reduced pressure on the rotovap
|
Type
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CUSTOM
|
Details
|
The oil was purified by flash chromatography (davisil 633, 20% ethyl acetate/hexane)
|
Type
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CONCENTRATION
|
Details
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concentrated to an oil which
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in anhydrous diethyl ether
|
Type
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ADDITION
|
Details
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The ether solution was treated with gaseous HCl
|
Type
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CUSTOM
|
Details
|
The ether was removed under reduced pressure
|
Type
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DISSOLUTION
|
Details
|
The residue was dissolved in absolute ethanol
|
Type
|
ADDITION
|
Details
|
treated with activated carbon
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
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CONCENTRATION
|
Details
|
The liquid was concentrated with acetone
|
Type
|
CUSTOM
|
Details
|
to remove traces of water
|
Type
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FILTRATION
|
Details
|
The solid was collected by vacuum filtration
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)N(C)CC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |